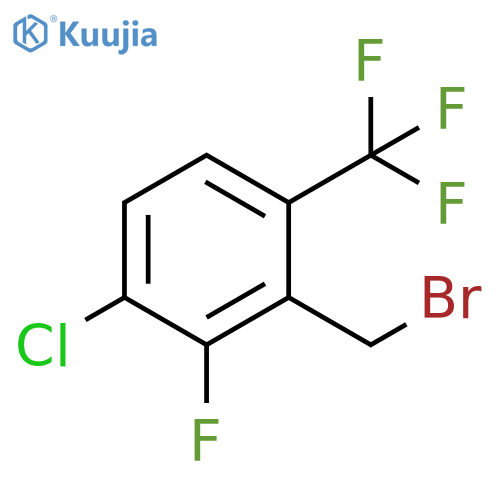Cas no 261763-10-4 (Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-)

261763-10-4 structure
商品名:Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-
- BS-52716
- E73839
- SCHEMBL2922519
- 3-(bromomethyl)-1-chloro-2-fluoro-4-(trifluoromethyl)benzene
- 2-(BROMOMETHYL)-4-CHLORO-3-FLUORO-1-(TRIFLUOROMETHYL)BENZENE
- 3-CHLORO-2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE
- 261763-10-4
- C8H4BrClF4
- NDKCGHLFWAVIFL-UHFFFAOYSA-N
-
- インチ: 1S/C8H4BrClF4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2
- InChIKey: NDKCGHLFWAVIFL-UHFFFAOYSA-N
- ほほえんだ: C1(C(F)(F)F)=CC=C(Cl)C(F)=C1CBr
計算された属性
- せいみつぶんしりょう: 289.91210g/mol
- どういたいしつりょう: 289.91210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1237255-250mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 250mg |
$217.0 | 2025-02-24 | |
| Ambeed | A1237255-25mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 25mg |
$80.0 | 2025-02-24 | |
| Ambeed | A1237255-100mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 100mg |
$145.0 | 2025-02-24 | |
| Ambeed | A1237255-50mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 50mg |
$108.0 | 2025-02-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-50mg |
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |
261763-10-4 | 98% | 50mg |
¥1821 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-100mg |
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |
261763-10-4 | 98% | 100mg |
¥2458 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-1g |
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |
261763-10-4 | 98% | 1g |
¥9218 | 2023-09-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01191839-50mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 50mg |
¥1301.0 | 2023-03-20 | |
| Aaron | AR01XDBW-50mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
261763-10-4 | 98% | 50mg |
$124.00 | 2025-02-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8958-250mg |
2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)benzene |
261763-10-4 | 95% | 250mg |
¥1578.0 | 2024-04-21 |
Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
261763-10-4 (Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-) 関連製品
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:261763-10-4)Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):161.0/216.0/324.0/807.0